molecular formula C28H29NO9S3 B329699 2',3',4,5-TETRAMETHYL 6'-BUTANOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

2',3',4,5-TETRAMETHYL 6'-BUTANOYL-5',5'-DIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE

Cat. No.: B329699
M. Wt: 619.7 g/mol
InChI Key: OWLPETAGOSQRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 6’-butanoyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and sulfur-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 6’-butanoyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and dithiole compounds. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the spiro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process would likely be optimized for yield and purity, involving steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 6’-butanoyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Tetramethyl 6’-butanoyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with unique properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of Tetramethyl 6’-butanoyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Tetramethyl 8’-methoxy-5’,5’-dimethyl-6’-(4-nitrobenzoyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-(1’H)-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-dicarboxylate
  • 5,5’,6,6’-Tetramethyl-3,3,3’,3’-tetramethyl-1,1’-spirobisindane

Uniqueness

Tetramethyl 6’-butanoyl-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is unique due to its specific combination of functional groups and its spiro structure

Properties

Molecular Formula

C28H29NO9S3

Molecular Weight

619.7 g/mol

IUPAC Name

tetramethyl 6//'-butanoyl-5//',5//'-dimethylspiro[1,3-dithiole-2,1//'-thiopyrano[2,3-c]quinoline]-2//',3//',4,5-tetracarboxylate

InChI

InChI=1S/C28H29NO9S3/c1-8-11-16(30)29-15-13-10-9-12-14(15)17-22(27(29,2)3)39-19(24(32)36-5)18(23(31)35-4)28(17)40-20(25(33)37-6)21(41-28)26(34)38-7/h9-10,12-13H,8,11H2,1-7H3

InChI Key

OWLPETAGOSQRPC-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CCCC(=O)N1C2=CC=CC=C2C3=C(C1(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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